

An In-depth Technical Guide to the Chemical Properties of Ethyl Rosmarinate

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Compound of Interest

Compound Name: Ethyl rosmarinate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl rosmarinate, an ester derivative of the naturally occurring polyphenol rosmarinic acid, has garnered significant interest within the scientific community for its notable biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties of **ethyl rosmarinate**, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the compound's physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it elucidates the synthetic pathway and a key signaling pathway associated with its anti-inflammatory action through detailed diagrams.

Chemical and Physical Properties

Ethyl rosmarinate presents as a white to off-white powder.[1][2] While experimentally determined melting and boiling points are not readily available in the literature, predicted values suggest a boiling point of 658.7 ± 55.0 °C and a density of 1.413 ± 0.06 g/cm³. [3] The compound is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.[1][2] For optimal stability, it is recommended to store **ethyl rosmarinate** at -20°C.[1][2]

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₀ O ₈	[1][3]
Molecular Weight	388.37 g/mol	[1]
CAS Number	174591-47-0	[1][3]
IUPAC Name	ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]propanoate	[3]
Appearance	White to off-white powder	[1][2]
Predicted Boiling Point	658.7 ± 55.0 °C	[3]
Predicted Density	1.413 ± 0.06 g/cm ³	[3]
Solubility	DMSO: 2 mg/mL (clear solution)	[1][2]
Storage Temperature	-20°C	[1][2]

Spectroscopic Data

Detailed spectroscopic data for **ethyl rosmarinate** is limited. However, analysis of the parent compound, rosmarinic acid, provides valuable insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific peak list for **ethyl rosmarinate** is not available, a representative ¹H NMR spectrum has been reported.[4] The ¹H and ¹³C NMR chemical shifts for the structurally similar rosmarinic acid in deuterated methanol (CD₃OD) are well-documented and can serve as a reference for spectral interpretation.[5][6][7][8]

Reference ¹H NMR Data for Rosmarinic Acid (400 MHz, CD₃OD)[5][8]

- δ 7.55 (d, J=15.9 Hz, 1H)

- δ 7.04 (d, J=2.0 Hz, 1H)
- δ 6.92 (dd, J=8.1, 2.0 Hz, 1H)
- δ 6.77 (d, J=8.1 Hz, 1H)
- δ 6.70 (d, J=2.1 Hz, 1H)
- δ 6.63 (dd, J=8.1, 2.1 Hz, 1H)
- δ 6.26 (d, J=15.9 Hz, 1H)
- δ 5.19 (dd, J=7.9, 4.4 Hz, 1H)
- δ 3.10 (dd, J=14.4, 4.4 Hz, 1H)
- δ 2.98 (dd, J=14.4, 7.9 Hz, 1H)

Reference ^{13}C NMR Data for Rosmarinic Acid (100 MHz, CD_3OD)[5][8]

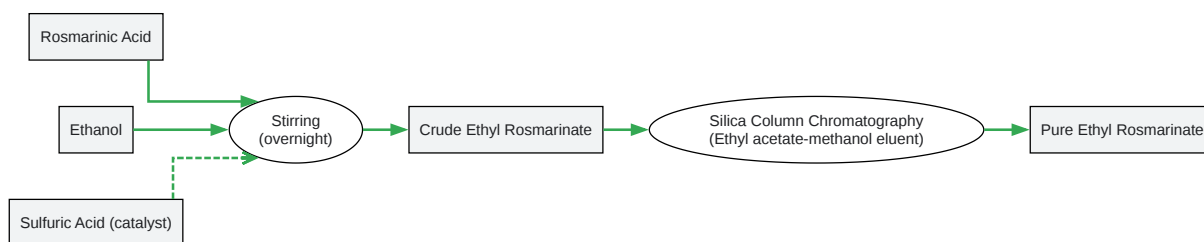
- δ 173.8, 168.8, 149.9, 148.0, 147.1, 146.5, 145.6, 130.9, 129.5, 123.5, 122.1, 117.9, 116.8, 116.6, 115.5, 114.7, 74.9, 38.2

Mass Spectrometry (MS)

The mass spectrum of **ethyl rosmarinate** is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of the related compound, rosmarinic acid, involves characteristic losses of caffeoyl and dihydroxyphenyllactic acid moieties, which can be extrapolated to predict the fragmentation of **ethyl rosmarinate**.^{[9][10]}^[11] The molecular ion of **ethyl rosmarinate** has been identified at m/z 387.108.^[12]

Synthesis of Ethyl Rosmarinate

A common method for the synthesis of **ethyl rosmarinate** involves the Fischer esterification of rosmarinic acid.



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Synthesis of **Ethyl Rosmarinate**.

Experimental Protocol: Synthesis of Ethyl Rosmarinate

This protocol is adapted from the method described by Pantan et al. (2019).[13]

- **Dissolution:** Dissolve 2.0 g of rosmarinic acid in 40 mL of absolute ethanol.
- **Acidification:** Add 1 mL of concentrated sulfuric acid to the solution.
- **Reaction:** Stir the mixture overnight at room temperature.
- **Quenching:** Add 100 mL of water to the reaction mixture.
- **Extraction:** Extract the mixture with ethyl acetate. The organic layer is then washed with water and dried over anhydrous sodium sulfate.
- **Evaporation:** Evaporate the solvent to obtain the crude product.
- **Purification:** Purify the crude product using silica column chromatography with an eluent of ethyl acetate-methanol (100:1) to yield pure **ethyl rosmarinate**.

Biological Activities and Experimental Protocols

Ethyl rosmarinate exhibits significant antioxidant and anti-inflammatory properties.

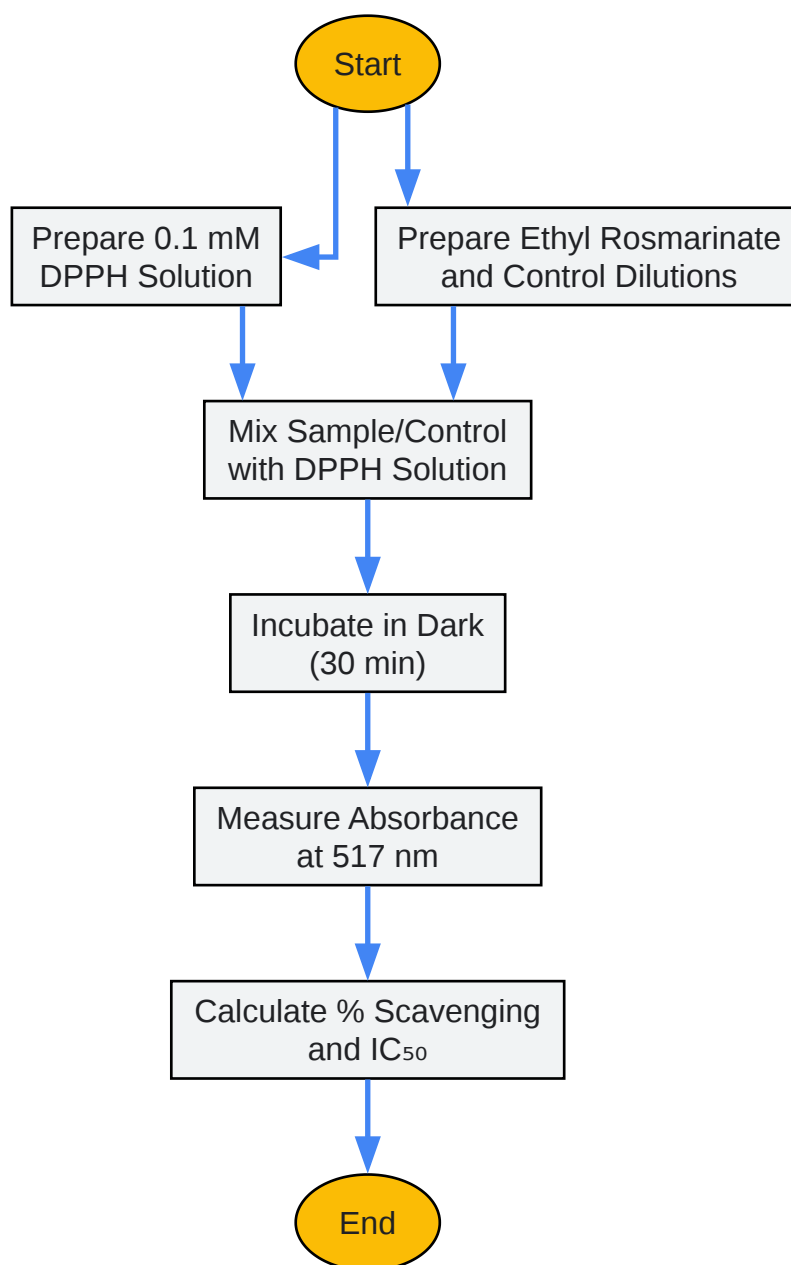
Antioxidant Activity

The antioxidant capacity of **ethyl rosmarinate** can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol that can be adapted for **ethyl rosmarinate**.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
- **Sample Preparation:** Prepare a stock solution of **ethyl rosmarinate** in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the stock solution. A positive control, such as ascorbic acid or Trolox, should also be prepared in the same manner.
- **Assay Procedure:**
 - a. In a 96-well microplate, add a specific volume of each sample dilution.
 - b. Add an equal volume of the DPPH working solution to each well.
 - c. Include a blank control containing the solvent and DPPH solution.
 - d. Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Scavenging} = \frac{(\text{Absorbance of control} - \text{Absorbance of sample})}{\text{Absorbance of control}} \times 100$
- **IC₅₀ Determination:** The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.



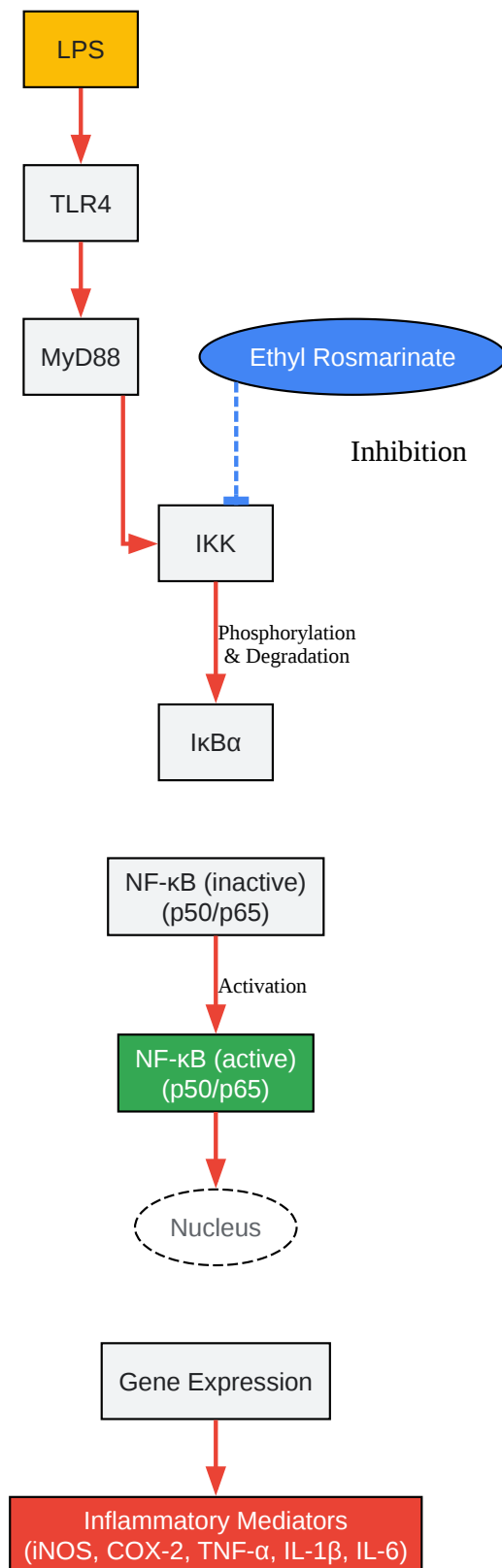
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DPPH Antioxidant Assay Workflow.

Anti-inflammatory Activity

Ethyl rosmarinate has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the downregulation of the NF- κ B signaling pathway.

Signaling Pathway of Anti-inflammatory Action



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Anti-inflammatory Signaling Pathway of **Ethyl Rosmarinate**.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of **ethyl rosmarinate** on LPS-stimulated RAW 264.7 macrophage cells.[\[5\]](#)[\[17\]](#)[\[18\]](#)

- **Cell Culture:** Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Seeding:** Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
- **Treatment:** a. Pre-treat the cells with various concentrations of **ethyl rosmarinate** (dissolved in DMSO, final DMSO concentration should be non-toxic, typically <0.1%) for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours. Include a control group (no treatment), an LPS-only group, and a vehicle control group.
- **Measurement of Nitric Oxide (NO) Production:** a. Collect the cell culture supernatant. b. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
- **Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E₂ (PGE₂):** a. Collect the cell culture supernatant. b. Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE₂ using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

Ethyl rosmarinate is a promising natural product derivative with significant therapeutic potential, particularly in the context of diseases with inflammatory and oxidative stress components. This technical guide provides a foundational understanding of its chemical properties, synthesis, and key biological activities. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the full

potential of this compound in drug discovery and development. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its diverse pharmacological applications.

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